molecular formula C22H20N4O3S B2425106 N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-45-6

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2425106
CAS RN: 941897-45-6
M. Wt: 420.49
InChI Key: HOYQYGRVTABHDX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Biochemical and Molecular Mechanisms

  • Vicinally disubstituted pyridazinones, similar to the compound , have been recognized for their potent and selective COX-2 inhibitory properties, demonstrating improved aqueous solubility and high oral anti-inflammatory potency while ensuring gastric safety in animal models. These inhibitors effectively reduce prostaglandin production, edema, and nociception, and significantly mitigate bone loss and soft tissue destruction, indicating potential therapeutic applications in treating pain and inflammation related to arthritis (Asif, 2016).

  • Studies have shown that the incorporation of pyridazinone and pyrimidine fragments into π-extended conjugated systems holds great potential in creating novel optoelectronic materials. These compounds, owing to their luminescent and electroluminescent properties, have found applications in the fabrication of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The synthesis and application of these derivatives have been extensively researched, highlighting their significance in the development of advanced materials for optoelectronics (Lipunova et al., 2018).

Pharmacological Exploration

  • Extensive research has been conducted on various derivatives of compounds similar to N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, particularly in the realm of antidepressant medications. AMPA receptor agonists, a class to which this compound may belong, have demonstrated rapid and robust therapeutic effects for depression and treatment-resistant depression, comparable to NMDA receptor antagonists like ketamine but with potentially fewer adverse effects. This highlights a promising research avenue in developing novel antidepressants (Yang et al., 2012).

  • Piracetam and its derivatives, which share structural similarities with the compound , are recognized for their nootropic effects, enhancing learning, memory, brain metabolism, and cognitive abilities. The therapeutic applications of these compounds span across various CNS disorders, underscoring their potential in managing and treating diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-8-10-15(11-9-13)19-21-20(23-14(2)30-21)22(28)26(25-19)12-18(27)24-16-6-4-5-7-17(16)29-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYQYGRVTABHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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